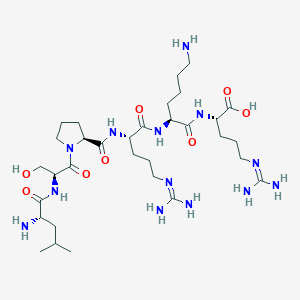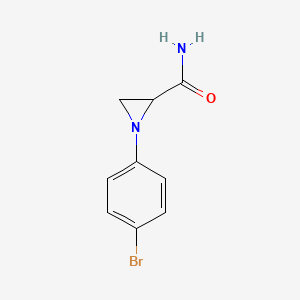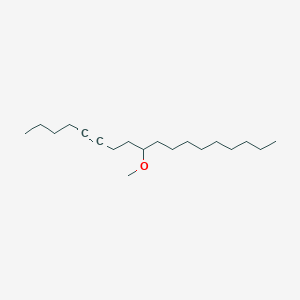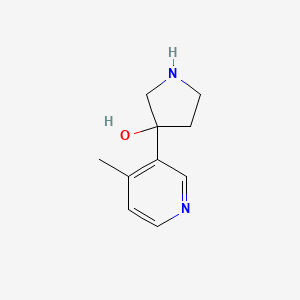
3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a 4-methylpyridin-3-yl group and a hydroxyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-methylpyridin-3-yl group. One common method is the cyclization of appropriate precursors under basic conditions. For example, the reaction of 4-methylpyridine with a suitable amine and aldehyde can yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 3-(4-Methylpyridin-3-yl)pyrrolidin-3-one.
Reduction: Formation of 3-(4-Methylpiperidin-3-yl)pyrrolidin-3-ol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Wirkmechanismus
The mechanism of action of 3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with amino acid residues in the target protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methylpyridin-3-yl)pyrrolidin-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(4-Methylpiperidin-3-yl)pyrrolidin-3-ol: Similar structure but with a reduced pyridine ring.
4-Methylpyridin-3-ol: Lacks the pyrrolidine ring but retains the pyridine core.
Uniqueness
3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol is unique due to the presence of both the pyrrolidine and pyridine rings, which confer distinct chemical properties and potential biological activities. The combination of these rings allows for versatile chemical modifications and interactions with various biological targets .
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
3-(4-methylpyridin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H14N2O/c1-8-2-4-11-6-9(8)10(13)3-5-12-7-10/h2,4,6,12-13H,3,5,7H2,1H3 |
InChI-Schlüssel |
XSDICHGJAMPCHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC=C1)C2(CCNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



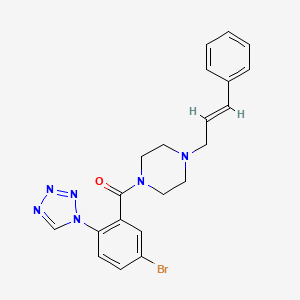
![2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172993.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)
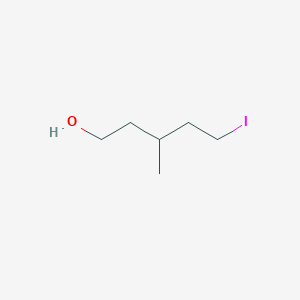
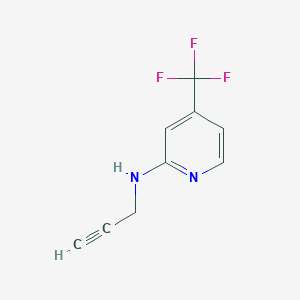
![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)

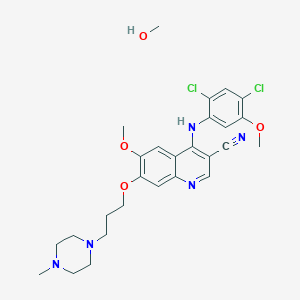
![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)
